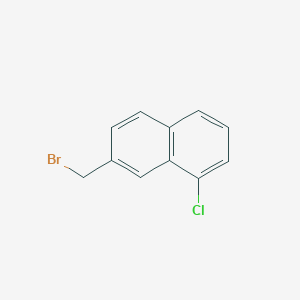
N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide: is a chemical compound that belongs to the class of benzamides. This compound features a benzamide group attached to a 1-methyl-2,3-dihydro-1H-inden-2-yl moiety. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide typically involves the condensation of 1-methyl-2,3-dihydro-1H-indene-2-amine with benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide can undergo oxidation reactions, particularly at the indene moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbonyl group of the benzamide.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of the benzamide group. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Br2 in acetic acid for bromination, HNO3 in sulfuric acid for nitration.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used in the study of enzyme inhibition and receptor binding.
Medicine: Benzamide derivatives, including this compound, are investigated for their pharmacological properties. They may exhibit anti-inflammatory, analgesic, or anticancer activities.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide involves its interaction with specific molecular targets. The benzamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The indene moiety may contribute to the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling and physiological responses.
Comparison with Similar Compounds
N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)acetamide: Similar structure with an acetamide group instead of a benzamide group.
N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)formamide: Similar structure with a formamide group instead of a benzamide group.
N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)propionamide: Similar structure with a propionamide group instead of a benzamide group.
Uniqueness: N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide is unique due to its specific combination of the indene and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61957-11-7 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(1-methyl-2,3-dihydro-1H-inden-2-yl)benzamide |
InChI |
InChI=1S/C17H17NO/c1-12-15-10-6-5-9-14(15)11-16(12)18-17(19)13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3,(H,18,19) |
InChI Key |
WXCGNHZMGXHIRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2=CC=CC=C12)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


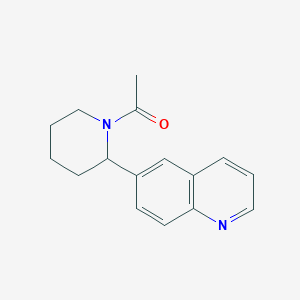
![Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11861365.png)
![5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11861370.png)
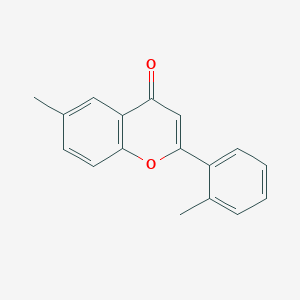

![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)

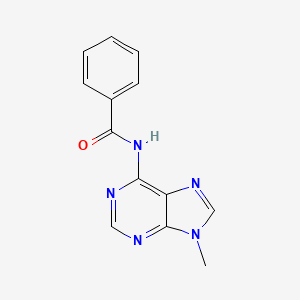
![4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11861392.png)
![3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene](/img/structure/B11861393.png)
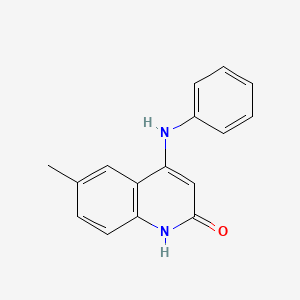
![5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11861405.png)

